6-Fluoroindole-3-acetic acid

Overview

Description

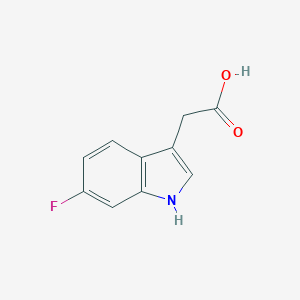

6-Fluoroindole-3-acetic acid is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 2 steps . The first step involves nBuLi and tetrahydrofuran at 0 °C, followed by ZnCl2. The second step involves aq. NaOH and methanol .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(=O)Cc1c[nH]c2cc(F)ccc12 . The InChI key for this compound is OOEZASHYQRURRT-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Cancer Therapy : 5-Fluoroindole-3-acetic acid, closely related to 6-Fluoroindole-3-acetic acid, is a prodrug activated by horseradish peroxidase. It has shown potent cytotoxic activity in human and rodent tumor cell lines, suggesting its potential use in targeted cancer therapy (Folkes et al., 2002).

Fluorescence Studies : The absorption and fluorescence spectra of various indole-3-acetic acid derivatives, including this compound, have been studied. These compounds are of interest due to their potential applications in biomedical analysis. This compound, in particular, shows significant fluorescence quantum yield (Carić et al., 2004).

Synthesis of New Compounds : Research has been conducted on synthesizing and reacting with fluorinated indole derivatives, including this compound. These compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Shen et al., 2016).

Plant Growth Regulation : 6-Fluoroindole has been identified as an inhibitor of tryptophan-dependent biosynthesis of indole-3-acetic acid, which is a plant hormone. This inhibition affects seedling development in Arabidopsis, suggesting potential applications in plant growth and development studies (Ludwig-Müller et al., 2010).

Electrochemical Charge Storage Materials : Fluorinated polyindoles, including those derived from fluoroindole derivatives, have been developed as high-performance materials for electrochemical charge storage. This research has implications for improving the efficiency of supercapacitors (Wang et al., 2019).

Safety and Hazards

6-Fluoroindole-3-acetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

6-Fluoroindole-3-acetic acid (6-FI) is a derivative of indole-3-acetic acid (IAA), a major plant hormone . IAA affects many cellular processes in plants, bacteria, yeast, and human cells .

Mode of Action

It has been demonstrated that iaa interacts with dna, leading to dna conformational changes . It is plausible that 6-FI, as a derivative of IAA, may interact with DNA in a similar manner. In addition, 6-FI has been shown to inhibit tryptophan-dependent IAA biosynthesis both in vitro and in vivo .

Biochemical Pathways

IAA biosynthesis in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . As an inhibitor of tryptophan-dependent IAA biosynthesis, 6-FI likely affects these pathways . The affected pathways may include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

It is known to be a solid compound, soluble in ethanol . Its molecular weight is 193.17 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It has been observed that treatment with 6-fi can cause severe developmental defects or growth retardation in arabidopsis thaliana seedlings, correlated with significant downregulation of de novo synthesized iaa levels .

Action Environment

The action of 6-FI, like many other compounds, can be influenced by environmental factors. For instance, storage conditions can affect the stability of the compound . .

Biochemical Analysis

Biochemical Properties

6-Fluoroindole-3-acetic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives

Cellular Effects

Indole-3-acetic acid, a related compound, has been shown to play a significant role in growth, development, and even plant interaction . It is reasonable to hypothesize that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with biomolecules, inhibit or activate enzymes, and alter gene expression.

Temporal Effects in Laboratory Settings

It is soluble in ethanol and has a melting point between 160-170°C , suggesting it has good stability for laboratory use.

Metabolic Pathways

Indole-3-acetic acid, a related compound, is known to be involved in several metabolic pathways .

Subcellular Localization

One study indicated the cytoplasmic localization of a related compound, GH3 IAA amido synthetase, in 12-day-old pea seedlings .

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEZASHYQRURRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379063 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-75-4 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.